A-933548

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

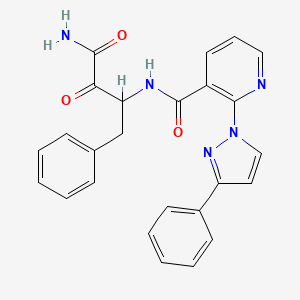

C25H21N5O3 |

|---|---|

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(3-phenylpyrazol-1-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C25H21N5O3/c26-23(32)22(31)21(16-17-8-3-1-4-9-17)28-25(33)19-12-7-14-27-24(19)30-15-13-20(29-30)18-10-5-2-6-11-18/h1-15,21H,16H2,(H2,26,32)(H,28,33) |

Clave InChI |

YAJUREDVHDQEOI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Urea-Based TRPV1 Antagonists in Neurons

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "A-933548." The following guide details the mechanism of action for potent, selective, urea-based Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, a class of compounds to which this compound likely belongs, based on related nomenclature from pharmaceutical research.

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical molecular integrator of noxious stimuli in sensory neurons, playing a pivotal role in pain signaling and neurogenic inflammation.[1][2] Activation of this non-selective cation channel by stimuli such as capsaicin (B1668287), heat (>42°C), and protons (acidic pH) leads to an influx of Na⁺ and Ca²⁺, resulting in neuronal depolarization and the transmission of pain signals.[2][3] Urea-based compounds represent a significant class of competitive TRPV1 antagonists that have been extensively investigated for their analgesic potential. These antagonists typically bind to the same pocket as capsaicin, stabilizing the channel in a closed conformation and thereby preventing its activation.[1][4] This guide provides a detailed overview of the mechanism of action of these antagonists in neurons, supported by quantitative data from representative compounds, experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action in Neurons

The primary mechanism of action for urea-based TRPV1 antagonists is competitive inhibition at the vanilloid binding site on the TRPV1 channel.[1][5] This binding prevents agonist-induced conformational changes necessary for channel opening.

-

Direct Channel Blockade: By occupying the binding pocket located in the transmembrane region of the TRPV1 subunit, these antagonists prevent the channel from opening in response to various stimuli.[1][4] This directly inhibits the influx of cations (primarily Ca²⁺ and Na⁺) that would otherwise lead to depolarization of the sensory neuron.[2]

-

Inhibition of Neuronal Excitation: By preventing depolarization, TRPV1 antagonists effectively raise the threshold for action potential generation in nociceptive neurons. This results in a reduction of the firing rate of these neurons in response to noxious stimuli.

-

Modulation of Downstream Signaling: The influx of Ca²⁺ through TRPV1 channels activates numerous intracellular signaling pathways, including those involving protein kinase C (PKC), protein kinase A (PKA), and calcineurin, which can lead to channel sensitization and a state of hyperalgesia.[6][7] By blocking this initial Ca²⁺ signal, TRPV1 antagonists prevent the activation of these downstream pathways, thereby mitigating both acute pain signaling and the development of chronic pain states.[8]

Quantitative Data Presentation

The following tables summarize the potency of representative urea-based and other competitive TRPV1 antagonists against different modes of TRPV1 activation. These compounds have been selected from the literature to illustrate the typical efficacy of this antagonist class.

Table 1: Antagonist Potency against Capsaicin-Induced TRPV1 Activation

| Compound | Species | Assay Type | Potency (IC₅₀ / pKᵢ) | Reference |

| A-425619 | Human | Ca²⁺ influx | IC₅₀ = 4 nM | [9] |

| SB-705498 | Human | Ca²⁺ influx (FLIPR) | pKᵢ = 7.6 | [1] |

| SB-452533 | Human | Ca²⁺ influx | - | [1] |

| Capsazepine | Rat | Electrophysiology | - | [10][11] |

Table 2: Multimodal Antagonist Potency

| Compound | Capsaicin Block | Proton (Acid) Block | Heat Block | Reference |

| ABT-102 | Potent | Potent | Potent | [1][12] |

| AMG 517 | Potent | Potent | Potent | [13] |

| SB-705498 | Potent | Potent | Potent | [1] |

Experimental Protocols

The characterization of TRPV1 antagonists involves a suite of in vitro and electrophysiological assays.

Fluorometric Imaging Plate Reader (FLIPR) Assay for Ca²⁺ Influx

This high-throughput screening method is used to measure changes in intracellular calcium concentration in cells expressing TRPV1.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human TRPV1 are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at 37°C.

-

Compound Addition: The antagonist compound, at varying concentrations, is added to the wells and incubated for a specified period (e.g., 15-30 minutes).

-

Agonist Challenge: The plate is transferred to a FLIPR instrument. An agonist (e.g., capsaicin at an EC₈₀ concentration) is added to stimulate TRPV1 activation.

-

Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time, which is proportional to the intracellular Ca²⁺ concentration.

-

Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity in individual neurons.

-

Neuron Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents and cultured for 24-48 hours.[10]

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the membrane of a single neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Current Measurement: The neuron is voltage-clamped at a holding potential (e.g., -60 mV).[7]

-

Agonist Application: A TRPV1 agonist (capsaicin, low pH solution, or heat ramp) is applied to the neuron via a perfusion system, evoking an inward current.[11][14]

-

Antagonist Application: The antagonist is pre-applied for a set duration before co-application with the agonist.

-

Data Analysis: The inhibitory effect of the antagonist is measured as the percentage reduction in the peak amplitude of the agonist-evoked current.[14][15] This method can also be used to study the voltage-dependence of the block and the kinetics of antagonist binding and unbinding.

Visualizations: Signaling Pathways and Workflows

TRPV1 Activation and Antagonist Inhibition Pathway

Caption: Competitive antagonism of the TRPV1 channel by urea-based compounds.

Experimental Workflow for Antagonist Characterization

Caption: A typical drug discovery workflow for identifying and validating TRPV1 antagonists.

Logical Relationship of TRPV1 Antagonism on Neuronal Excitability

Caption: A hierarchical overview of the effects of TRPV1 antagonism.

References

- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]

- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 4. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Design, Synthesis, and Evaluation of Isoquinoline Ureas as TRPV1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. real.mtak.hu [real.mtak.hu]

- 14. Capsaicin indirectly suppresses voltage-gated Na+ currents through TRPV1 in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A-933548: A Potent Calpain Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of A-933548, a potent and selective calpain inhibitor. The information is compiled from publicly available data and is intended to support research and drug development efforts targeting calpains.

Core Compound Properties

This compound is a small molecule inhibitor of calpain, a family of calcium-dependent cysteine proteases. Its inhibitory activity is crucial for investigating the therapeutic potential of targeting calpains in various disease states.

Quantitative Binding Affinity Data

The binding affinity of this compound for calpain has been determined through enzymatic assays. The key quantitative parameter, the inhibition constant (Ki), is summarized below.

| Compound | Target | Ki (nM) | Reference |

| This compound | Calpain | 18 | [1][2][3] |

Note: Specific Ki values for individual calpain isoforms (e.g., calpain-1, calpain-2) are not explicitly detailed in the readily available public literature.

Binding Kinetics

As of the latest literature review, specific kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_) for the binding of this compound to calpain have not been publicly reported. The determination of these kinetic constants would require further experimental investigation, likely using techniques such as surface plasmon resonance (SPR) or biolayer interferometry (BLI).

Experimental Protocols

The determination of the Ki value for this compound was likely performed using a fluorometric enzyme inhibition assay. The following is a detailed, representative protocol based on standard methods for assessing calpain inhibition.

Principle

The activity of calpain is monitored by the cleavage of a fluorogenic substrate, such as N-Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin (Suc-LLVY-AMC). Upon cleavage by calpain, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, leading to an increase in fluorescence intensity. The rate of this reaction is measured in the presence and absence of the inhibitor (this compound) to determine the degree of inhibition.

Materials and Reagents

-

Human Calpain-1 or Calpain-2 enzyme

-

This compound

-

Calpain Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM NaCl, 1 mM DTT, 0.1% CHAPS)

-

Calcium Chloride (CaCl₂)

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplates

-

Fluorescence plate reader with excitation and emission wavelengths suitable for AMC (e.g., Ex/Em = 360/460 nm)

Assay Procedure

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations. Further dilute these solutions in Calpain Assay Buffer.

-

Enzyme Preparation: Dilute the calpain enzyme to the desired working concentration in Calpain Assay Buffer.

-

Reaction Mixture: In a 96-well plate, add the following to each well:

-

Calpain Assay Buffer

-

This compound solution at various concentrations (or DMSO for control wells).

-

Calpain enzyme solution.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate (Suc-LLVY-AMC) and CaCl₂ to each well. The final concentration of CaCl₂ should be sufficient to activate the calpain isoform being tested.

-

Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. Collect data at regular intervals (e.g., every 60 seconds) for a set duration (e.g., 30-60 minutes).

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration.

-

Fit the data to the Morrison equation for tight-binding inhibitors or other appropriate models to determine the IC₅₀ value.

-

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Visualizations

Calpain Activation and Inhibition Pathway

Caption: Calpain activation by calcium and its inhibition by this compound.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki of this compound for calpain.

References

A-933548: A Potent and Selective Calpain Inhibitor for Alzheimer's Disease Research

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Evaluation of A-933548

Introduction

This compound is a potent and selective, reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3][4][5] Dysregulation of calpain activity has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease, making it a compelling therapeutic target.[6][7][8] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was developed by Kling and colleagues as part of a research program to identify novel calpain inhibitors for the treatment of Alzheimer's disease.[1][2][3][7] The rationale for this work is grounded in the observation that overactivation of calpain contributes to the neurodegenerative cascade in Alzheimer's, including the cleavage of key proteins like spectrin (B1175318) and the deregulation of cyclin-dependent kinase 5 (Cdk5).[7] this compound emerged from a series of 2-(3-phenyl-1H-pyrazol-1-yl)-nicotinamides and was identified as a lead compound due to its high potency and selectivity for calpain over other cysteine proteases such as cathepsins.[1][2][3][7]

Synthesis Pathway

The synthesis of this compound involves a multi-step process. A general synthetic route has been described, starting from 2-(3-phenyl-1H-pyrazol-1-yl)nicotinic acid.[6] This intermediate is then coupled with (2S,3R)-3-amino-2-hydroxy-4-phenylbutanamide to yield the final compound.

Mandatory Visualization: Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

General Synthesis of 2-(3-Phenyl-1H-pyrazol-1-yl)nicotinamides

While the specific, detailed experimental protocol for this compound from the primary literature's supplementary information is not publicly available, a general procedure for the synthesis of related compounds is described.[6] The synthesis typically involves the coupling of a carboxylic acid (e.g., 2-(3-phenyl-1H-pyrazol-1-yl)nicotinic acid) with an amine using standard peptide coupling reagents.

Reagents and Conditions (General Example): [6]

-

Carboxylic Acid: 2-(3-phenyl-1H-pyrazol-1-yl)nicotinic acid

-

Amine: e.g., ethyl (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride

-

Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

-

Base: Triethylamine

-

Solvent: Dichloromethane (CH2Cl2)

-

Temperature: 5 °C to room temperature

Subsequent steps would involve ester hydrolysis followed by another coupling with the appropriate amine to form the final ketoamide.[6]

Calpain Inhibition Assay

The potency of this compound against calpain can be determined using a fluorometric activity assay. Several commercially available kits and published protocols can be adapted for this purpose.

General Protocol Outline:

-

Enzyme Preparation: Recombinant human calpain-1 or calpain-2 is used.

-

Substrate: A fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (succinyl-leucyl-leucyl-valyl-tyrosyl-7-amino-4-methylcoumarin), is commonly employed.

-

Assay Buffer: A buffer containing a reducing agent (e.g., DTT) and a calcium source to activate the enzyme is required.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The calpain enzyme is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at ~360 nm and emission at ~460 nm).

-

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Biological Activity and Data

This compound is a highly potent inhibitor of calpain with a reported inhibitory constant (Ki) of 18 nM.[1][2][3][4][5] Its selectivity against other proteases is a key feature.

| Target | Inhibition Data (Ki or IC50) | Reference |

| Calpain | Ki = 18 nM | [1][2][3][4][5] |

| Other proteases | Data not available in searched documents |

Note: A comprehensive table of selectivity data against a panel of other proteases was not available in the publicly accessible documents searched.

Signaling Pathway

Calpain is a key mediator of calcium-induced neurotoxicity in Alzheimer's disease. Its activation leads to the cleavage of various cellular substrates, contributing to synaptic dysfunction and neuronal cell death. This compound, by inhibiting calpain, is proposed to interrupt this pathological cascade.

Mandatory Visualization: Calpain Signaling Pathway in Alzheimer's Disease

Caption: Role of calpain in Alzheimer's and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of calpain in Alzheimer's disease and other neurodegenerative disorders. Its high potency and selectivity make it a suitable probe for elucidating the downstream consequences of calpain activation. Further studies, including the public availability of detailed synthesis and characterization data, would be beneficial for the broader scientific community to fully exploit the potential of this compound in the quest for novel therapeutics for neurodegenerative diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.westernu.edu [research.westernu.edu]

- 5. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A CONVENIENT PREPARATION OF (2SR, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTANOIC ACID; AN IMPORTANT PEPTIDE BOND ISOSTERE | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. US4281180A - Process for producing threo-3-amino-2-hydroxybutanoyl-aminoacetic acids, as well as novel intermediated therefor and process for producing them - Google Patents [patents.google.com]

A-933548 Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-933548 is a potent and selective inhibitor of calpain, a family of calcium-dependent cysteine proteases.[1][2] With a reported inhibitory constant (Ki) of 18 nM, this compound serves as a significant lead compound in the development of therapeutics targeting calpain-mediated pathologies, such as neurodegenerative diseases like Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the this compound core, offering insights for researchers and professionals in drug discovery and development. Due to the limited publicly available SAR data specifically for this compound analogs, this guide combines known information about this compound with general principles of calpain inhibitor design to present an illustrative analysis.

Core Structure of this compound

Structure-Activity Relationship (SAR) Studies

The development of potent and selective calpain inhibitors is a key objective in medicinal chemistry. SAR studies for calpain inhibitors generally focus on modifications of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. For the purpose of this guide, we will consider a hypothetical core scaffold for this compound and explore potential SAR based on common strategies for calpain inhibitor design.

Hypothetical Core Scaffold and Key Interaction Sites

Based on the molecular formula and the nature of known calpain inhibitors, we can postulate a scaffold for this compound that includes:

-

A recognition element: This part of the molecule typically interacts with the S1, S2, and S3 pockets of the calpain active site.

-

A reactive group (warhead): While not always present, many calpain inhibitors possess a group that forms a reversible or irreversible covalent bond with the active site cysteine residue.

-

Peripheral substituents: These can be modified to improve physicochemical properties such as solubility and cell permeability.

The following diagram illustrates a generalized workflow for SAR studies.

References

The Effect of GSK-3β Inhibition on Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This hyperphosphorylation leads to the formation of neurofibrillary tangles, neuronal dysfunction, and cell death. One of the key kinases implicated in this pathological process is Glycogen Synthase Kinase-3β (GSK-3β). Consequently, the inhibition of GSK-3β has emerged as a promising therapeutic strategy to mitigate tau pathology. This technical guide provides an in-depth overview of the effect of GSK-3β inhibition on tau phosphorylation, using the selective inhibitor AR-A014418 as a case study. We present quantitative data on its efficacy, detailed experimental protocols for assessing tau phosphorylation, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Tau is a protein that, in its physiological state, binds to and stabilizes microtubules, which are essential components of the neuronal cytoskeleton. The function of tau is tightly regulated by phosphorylation. In tauopathies, the balance between kinase and phosphatase activity is disrupted, leading to the hyperphosphorylation of tau. This aberrant phosphorylation reduces tau's affinity for microtubules, causing their destabilization and promoting the aggregation of tau into insoluble filaments, which are the primary constituents of neurofibrillary tangles (NFTs).

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is highly active in the brain and is known to phosphorylate tau at multiple sites associated with Alzheimer's disease pathology. Therefore, small molecule inhibitors of GSK-3β are being actively investigated for their potential to reduce tau hyperphosphorylation and its downstream pathological consequences. This guide will focus on the effects of a representative GSK-3β inhibitor, AR-A014418, on tau phosphorylation.

The Role of GSK-3β in Tau Phosphorylation

GSK-3β is a proline-directed kinase, meaning it preferentially phosphorylates serine or threonine residues that are followed by a proline. Many of the pathological phosphorylation sites on tau fit this description. The signaling pathway leading to tau phosphorylation by GSK-3β is a critical area of study in neurodegenerative disease research.

A-933548 and its Potential Role in Mitigating Amyloid-Beta Plaque Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-933548 is a potent and selective inhibitor of calpain, a family of calcium-activated cysteine proteases.[1][2] While not a direct inhibitor of the secretase enzymes responsible for amyloid-beta (Aβ) generation, its mechanism of action holds significant therapeutic potential for Alzheimer's disease by indirectly modulating the amyloidogenic pathway. Emerging research indicates that calpain activation plays a crucial role in the upregulation of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production.[3][4] By inhibiting calpain, this compound can potentially reduce BACE1 expression and, consequently, lower the levels of neurotoxic Aβ peptides that aggregate to form amyloid plaques, a hallmark of Alzheimer's disease. This guide provides an in-depth overview of the core scientific principles, available data, and experimental methodologies relevant to the investigation of this compound's effect on amyloid-beta plaque formation.

Quantitative Data

The following table summarizes the key quantitative data available for this compound and the general effects of calpain and BACE1 inhibition on amyloid-beta levels. It is important to note that specific quantitative data on the direct impact of this compound on Aβ plaque formation from preclinical or clinical studies is not yet publicly available. The data presented for Aβ reduction is based on studies with other calpain inhibitors or BACE1 haploinsufficiency models and serves as a proxy for the expected effects.

| Parameter | Compound/Target | Value | Species/System | Reference |

| Inhibitory Constant (Ki) | This compound | 18 nM | Human Calpain 1 & 2 | [1] |

| Aβ Reduction (Cerebral) | BACE1 Haploinsufficiency (~50% reduction) | ~20% (with Swedish APP mutation) | Transgenic Mice (APP23) | [5] |

| Aβ Reduction (Cerebral) | BACE1 Haploinsufficiency (~50% reduction) | ~16% (with wild-type APP) | Transgenic Mice (APP51/16) | [5] |

| Aβ Plaque Burden Reduction | Calpastatin (endogenous calpain inhibitor) overexpression | Remarkable decrease | Transgenic Mice (APP/PS1) | [4] |

| Aβ40 and Aβ42 Reduction | Calpain Inhibitor (A-705253) | Dose-dependent decrease | Aged 3xTgAD Mice | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Figure 1: Signaling pathway of this compound in modulating amyloid-beta formation.

Figure 2: Experimental workflow for investigating this compound's effect on Aβ.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in modulating the amyloidogenic pathway. These protocols are based on established methods and can be adapted for specific experimental needs.

In Vitro BACE1 Activity Assay (Fluorometric)

This assay determines the direct inhibitory effect of a compound on BACE1 enzymatic activity. While this compound is a calpain inhibitor, this assay can be used on lysates from this compound-treated cells to measure downstream effects on BACE1 activity.

-

Objective: To measure BACE1 activity in cell lysates following treatment with this compound.

-

Materials:

-

Recombinant human BACE1 enzyme (for positive control).

-

BACE1 fluorogenic substrate (e.g., based on the Swedish mutant APP sequence).

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

This compound.

-

Cell line overexpressing human APP (e.g., SH-SY5Y-APP).

-

Cell lysis buffer.

-

96-well black microplate.

-

Fluorometric microplate reader.

-

-

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y-APP cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours.

-

Lysate Preparation: Wash cells with cold PBS and lyse using a suitable lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate. Determine the total protein concentration of each lysate.

-

Assay Setup: In a 96-well black plate, add cell lysate (normalized for total protein) to each well. Include a positive control (recombinant BACE1) and a blank (assay buffer only).

-

Reaction Initiation: Add the BACE1 fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate's fluorophore.

-

Data Analysis: Calculate the rate of substrate cleavage (slope of the fluorescence curve) for each sample. Compare the BACE1 activity in this compound-treated samples to the vehicle control.

-

Quantification of Amyloid-Beta (Aβ) Levels in Cell Culture

This protocol quantifies the amount of Aβ40 and Aβ42 secreted into the cell culture medium and present in cell lysates.

-

Objective: To determine the effect of this compound on the production and secretion of Aβ peptides.

-

Materials:

-

Cell line overexpressing human APP (e.g., SH-SY5Y-APP).

-

This compound.

-

Conditioned cell culture medium and cell lysates from the treatment experiment.

-

Commercially available Aβ40 and Aβ42 ELISA kits.

-

Western blot reagents (primary antibodies against Aβ, secondary antibodies, etc.).

-

-

Procedure (ELISA):

-

Sample Collection: Collect the conditioned medium from this compound-treated and control cells. Prepare cell lysates as described above.

-

ELISA Protocol: Follow the manufacturer's instructions for the Aβ40 and Aβ42 ELISA kits. Briefly, this involves adding samples and standards to antibody-coated plates, followed by incubation, washing steps, addition of a detection antibody, and a substrate for colorimetric or chemiluminescent detection.

-

Measurement: Read the absorbance or luminescence using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of Aβ40 and Aβ42 in each sample. Compare the levels in this compound-treated samples to the vehicle control.

-

In Vivo Assessment in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the use of an animal model to evaluate the in vivo efficacy of this compound on Aβ pathology and cognitive function.

-

Objective: To assess the long-term effects of this compound treatment on amyloid plaque deposition and cognitive deficits in a relevant animal model.

-

Animal Model: 5XFAD transgenic mice are a commonly used model as they rapidly develop amyloid plaques.[6][7]

-

Materials:

-

5XFAD mice.

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage).

-

Behavioral testing apparatus (e.g., Morris water maze).

-

Reagents for immunohistochemistry (e.g., anti-Aβ antibodies like 6E10).

-

Brain homogenization buffers for biochemical analysis.

-

Aβ ELISA kits.

-

-

Procedure:

-

Dosing: Administer this compound or vehicle to 5XFAD mice for a specified duration (e.g., several months), starting before or after significant plaque deposition.

-

Behavioral Testing: Towards the end of the treatment period, conduct cognitive tests such as the Morris water maze to assess spatial learning and memory.

-

Tissue Collection and Preparation: Following the treatment period, euthanize the mice and perfuse with saline. Harvest the brains; one hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.

-

Immunohistochemistry: Section the fixed brain hemisphere and perform immunohistochemical staining with an anti-Aβ antibody to visualize and quantify amyloid plaques.

-

Biochemical Analysis: Homogenize the frozen brain hemisphere to extract soluble and insoluble Aβ fractions. Quantify Aβ40 and Aβ42 levels in each fraction using ELISA.

-

Data Analysis: Compare the plaque burden, Aβ levels, and cognitive performance between the this compound-treated group and the vehicle-treated control group.

-

Conclusion

This compound, as a potent calpain inhibitor, presents a novel and promising therapeutic strategy for Alzheimer's disease by targeting a pathway upstream of BACE1-mediated APP processing. The indirect mechanism of reducing BACE1 expression through calpain inhibition offers a potential avenue to mitigate amyloid-beta plaque formation. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other calpain inhibitors in the context of Alzheimer's disease research and drug development. Further preclinical studies are warranted to establish a direct quantitative link between this compound administration and the reduction of amyloid-beta pathology in vivo, which will be critical for its potential translation to clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. alzforum.org [alzforum.org]

- 3. Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A-933548 and its Role in Mitigating Neuroinflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The dysregulation of cellular signaling pathways in glial cells, particularly microglia and astrocytes, leads to a chronic inflammatory state, exacerbating neuronal damage. A key intracellular enzyme implicated in these processes is calpain, a calcium-dependent cysteine protease. This technical guide explores the role of A-933548, a potent and selective calpain inhibitor, in the context of neuroinflammatory pathways. By elucidating the mechanism of calpain-mediated inflammation and the inhibitory action of this compound, we provide a comprehensive overview for researchers and drug development professionals exploring novel therapeutic strategies for neurological disorders.

Introduction: The Nexus of Calpain and Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, the resident immune cells of the central nervous system (CNS), and the subsequent release of a cascade of inflammatory mediators, including cytokines and chemokines.[1][2] This process, while initially protective, can become dysregulated and contribute to neuronal dysfunction and death in chronic conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][3]

Calpains are a family of intracellular calcium-activated neutral cysteine proteases that play a crucial role in various cellular processes.[3][4] In the CNS, calpain activity is tightly regulated. However, under pathological conditions associated with calcium dyshomeostasis, such as excitotoxicity and oxidative stress, calpains become overactivated.[3][5] This aberrant calpain activation has been increasingly recognized as a pivotal event in the amplification of neuroinflammatory responses.[1][6]

This compound is a potent and selective inhibitor of calpain, with a reported Ki of 18 nM. Its high selectivity and potency make it a valuable research tool and a potential therapeutic candidate for neurological disorders where calpain overactivation is a key pathological feature.

Calpain's Mechanistic Role in Neuroinflammatory Signaling

Calpain activation contributes to neuroinflammation through several interconnected pathways, primarily involving the activation of glial cells and the subsequent production of inflammatory molecules.

Activation of Microglia and Astrocytes

Microglia and astrocytes are the primary immune-competent cells in the brain. In response to injury or pathological stimuli, they undergo a process of activation, transforming their morphology and gene expression profile to adopt a pro-inflammatory phenotype.[1][7]

Calpain plays a significant role in this activation process. Increased intracellular calcium levels in microglia and astrocytes lead to the activation of calpain.[1] Activated calpain can then cleave various substrates that promote a pro-inflammatory state. For instance, studies have shown that activated microglia and reactive astrocytes in experimental models of neuroinflammation exhibit markedly increased levels of calpain.[7] Furthermore, extracellular μ-calpain released from damaged neurons can directly activate microglia, leading to the production of neurotoxic superoxide (B77818) radicals.[8]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master transcriptional regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[2]

Calpain can directly contribute to the activation of NF-κB. It has been demonstrated that calpain can cleave IκBα, leading to its degradation and the subsequent activation of NF-κB.[2][9][10] This provides a parallel pathway for NF-κB activation that can be independent of the canonical proteasome-mediated degradation of IκB.[9] Tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, can itself activate cytosolic calpains, creating a positive feedback loop that amplifies the inflammatory response.[2][9]

Regulation of Cytokine and Chemokine Production

The overproduction of pro-inflammatory cytokines and chemokines is a hallmark of neuroinflammation. These molecules orchestrate the inflammatory response, attracting peripheral immune cells to the CNS and further activating resident glial cells.

Calpain activity is directly linked to the production and release of several key inflammatory mediators. Inhibition of calpain has been shown to suppress the release of cytokines such as IL-6, IL-12, and IL-17.[2][11] In models of neuroinflammation, treatment with calpain inhibitors has been demonstrated to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, and chemokines such as MCP-1 and IP-10 in activated microglial cells.[6]

This compound as a Modulator of Neuroinflammatory Pathways

As a potent calpain inhibitor, this compound is positioned to counteract the pro-inflammatory actions of calpain. By blocking calpain activity, this compound can be expected to interfere with the key neuroinflammatory pathways at multiple levels.

The logical workflow for the action of this compound can be visualized as follows:

The core mechanism of this compound involves the direct inhibition of calpain, thereby preventing the downstream consequences of its overactivation in a neuroinflammatory setting.

A more detailed signaling pathway diagram illustrates the specific points of intervention by a calpain inhibitor like this compound:

Quantitative Data on Calpain Inhibition in Neuroinflammation

While specific data for this compound in neuroinflammation models is not extensively published in the public domain, the effects of other well-characterized calpain inhibitors provide a strong rationale for its potential efficacy. The following tables summarize quantitative data from studies using other calpain inhibitors in relevant experimental models.

Table 1: In Vitro Effects of Calpain Inhibitors on Microglial Activation

| Inhibitor | Cell Type | Stimulus | Concentration | Outcome Measure | % Reduction (approx.) | Reference |

| Calpeptin | BV2 microglia | LPS | 10 µM | TNF-α release | 50% | [6] |

| Calpeptin | BV2 microglia | LPS | 10 µM | IL-6 release | 60% | [6] |

| Calpeptin | BV2 microglia | LPS | 10 µM | MCP-1 release | 70% | [6] |

| Calpeptin | Primary microglia | μ-calpain | 1 µM | Superoxide production | 80% | [8] |

Table 2: In Vivo Effects of Calpain Inhibitors in Neuroinflammation Models

| Inhibitor | Animal Model | Dosage | Administration Route | Outcome Measure | % Improvement (approx.) | Reference |

| Calpeptin | Rotenone rat model of Parkinson's Disease | 1 mg/kg | Intraperitoneal | Microglial activation in SN | Significant attenuation | [12] |

| MDL28170 | Traumatic Brain Injury (mouse) | 20 mg/kg | Intraperitoneal | TNF-α levels | 27% | [13] |

| A-705253 | Aβ-induced neurodegeneration (rat) | Not specified | Not specified | Neuroinflammatory response | Dose-dependent prevention | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the literature on calpain inhibition and neuroinflammation.

In Vitro Microglial Activation Assay

Objective: To assess the effect of a calpain inhibitor on the production of pro-inflammatory cytokines by activated microglial cells.

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The following day, cells are pre-treated with the calpain inhibitor (e.g., this compound at various concentrations) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium at a final concentration of 100 ng/mL to induce an inflammatory response. Control wells receive vehicle only.

-

Incubation: The cells are incubated for 24 hours.

-

Cytokine Measurement: The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations are normalized to the total protein content of the cell lysates. Statistical analysis is performed using ANOVA followed by a post-hoc test to determine significant differences between treatment groups.

In Vivo Model of Neuroinflammation

Objective: To evaluate the in vivo efficacy of a calpain inhibitor in a rodent model of neuroinflammation.

Methodology:

-

Animal Model: Male C57BL/6 mice are used. Neuroinflammation is induced by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg).

-

Treatment: The calpain inhibitor (e.g., this compound) is administered via i.p. injection at a predetermined dose 30 minutes prior to the LPS injection. A control group receives vehicle only.

-

Tissue Collection: At 24 hours post-LPS injection, mice are euthanized, and brain tissue is collected. The brain is dissected to isolate specific regions of interest, such as the hippocampus and cortex.

-

Immunohistochemistry: Brain sections are prepared and stained for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP). The number and morphology of stained cells are quantified using microscopy and image analysis software.

-

qRT-PCR: RNA is extracted from brain tissue, and quantitative real-time PCR is performed to measure the expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Il6).

-

Data Analysis: Statistical comparisons between the treatment and control groups are made using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The evidence strongly implicates calpain overactivation as a key driver of neuroinflammatory processes. Through its multifaceted roles in glial cell activation, NF-κB signaling, and cytokine production, calpain represents a compelling therapeutic target for a range of neurodegenerative diseases. This compound, as a potent and selective calpain inhibitor, holds significant promise as a tool to dissect these pathways further and as a potential lead compound for drug development.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in various animal models of neurodegenerative diseases.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the brain penetrance and target engagement of this compound in vivo.

-

Biomarker development: Identifying and validating biomarkers to monitor calpain activity and neuroinflammation in response to treatment.

A deeper understanding of the role of specific calpain isoforms in neuroinflammation will also be crucial for the development of next-generation inhibitors with improved efficacy and safety profiles. The continued exploration of compounds like this compound will undoubtedly pave the way for novel therapeutic interventions aimed at mitigating the devastating impact of neuroinflammation on brain health.

References

- 1. Calpain activation and progression of inflammatory cycles in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calpain inhibition as a possible new therapeutic target in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Reactive microgliosis: extracellular μ-calpain and microglia-mediated dopaminergic neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor necrosis factor-alpha-inducible IkappaBalpha proteolysis mediated by cytosolic m-calpain. A mechanism parallel to the ubiquitin-proteasome pathway for nuclear factor-kappab activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cleavage of IκBα by calpain induces myocardial NF-κB activation, TNF-α expression, and cardiac dysfunction in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical role of calpain in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Protective Effects of Calpain Inhibition on Neurovascular Unit Injury through Downregulating Nuclear Factor-κB-related Inflammation during Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

A-933548: A Potent and Selective Calpain Inhibitor for Alzheimer's Disease Research

An In-depth Technical Guide on the Calpain Isoform Selectivity Profile of A-933548

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the calpain isoform selectivity profile of this compound, a potent and selective calpain inhibitor with potential applications in Alzheimer's disease research.[1][2][3][4] This document details the quantitative inhibition data, experimental methodologies for assessing selectivity, and relevant biological pathways.

Core Selectivity Profile of this compound

This compound has been identified as a highly potent inhibitor of calpain, demonstrating a dissociation constant (Ki) of 18 nM.[1][3][4] Its selectivity has been evaluated against various calpain isoforms and other classes of proteases. The following table summarizes the inhibitory activity of this compound.

| Target Enzyme | Ki (nM) | Fold Selectivity vs. Calpain-1 |

| Calpain-1 | 18 | 1 |

| Calpain-2 | Data not available in public sources | - |

| Cathepsin B | >100,000 | >5500 |

| Cathepsin K | >100,000 | >5500 |

| Cathepsin L | >100,000 | >5500 |

| Trypsin | >100,000 | >5500 |

| Thrombin | >100,000 | >5500 |

Data is based on the primary publication by Kling et al. (2017) and publicly available supplier data. The exact Ki for Calpain-2 is not specified in the available abstracts, but the compound is described as a potent calpain inhibitor.

Experimental Protocols

The determination of the inhibitory potency and selectivity of this compound relies on robust enzymatic assays. A common and sensitive method for this purpose is the Fluorescence Resonance Energy Transfer (FRET) based assay.

Calpain Inhibition FRET Assay Protocol

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds like this compound against calpain isoforms.

1. Reagents and Materials:

-

Recombinant human calpain-1 and calpain-2 enzymes.

-

Calpain FRET substrate, e.g., (EDANS)-EPLFAERK-(DABCYL) or Ac-LLY-AFC.[5]

-

Assay Buffer: Typically containing HEPES, DTT, and a chelating agent like EGTA.

-

Activation Buffer: Assay buffer supplemented with CaCl2.

-

This compound (or other test inhibitors) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

2. Assay Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted inhibitor solutions. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

-

Add the calpain enzyme (e.g., calpain-1 or calpain-2) to each well, except for the negative control, and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in a kinetic mode.[5]

-

Record the rate of substrate cleavage over time.

3. Data Analysis:

-

Calculate the initial velocity (rate) of the enzymatic reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for determining calpain inhibition using a FRET-based assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Novel and Highly Selective Inhibitors of Calpain for the Treatment of Alzheimer's Disease: 2-(3-Phenyl-1H-pyrazol-1-yl)-nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Profiling of calpain activity with a series of FRET-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Calpain Inhibitor A-933548 and Its Putative Impact on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-933548 is a potent and selective inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1] While direct experimental evidence detailing the effects of this compound on synaptic plasticity is not yet available in the public domain, its established mechanism of action as a calpain inhibitor allows for a comprehensive theoretical framework of its potential impact. This technical guide synthesizes the known roles of calpains in synaptic plasticity—long-term potentiation (LTP) and long-term depression (LTD)—and extrapolates the likely consequences of their inhibition by this compound. This document provides quantitative data from studies using other selective calpain inhibitors, detailed experimental protocols for assessing calpain activity and synaptic plasticity, and diagrams of the implicated signaling pathways to serve as a critical resource for researchers investigating the therapeutic potential of this compound and similar molecules.

Introduction: The Role of Calpains in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory.[2] Calpains have emerged as critical regulators of these processes. The two major isoforms in the brain, calpain-1 and calpain-2, exhibit distinct and often opposing functions in synaptic plasticity.[3][4][5]

Calpain-1 activation is generally considered a crucial step in the induction of LTP.[2][3][5] It is neuroprotective and its activation is required for the initial phases of memory formation.[2][5]

Calpain-2 , in contrast, appears to act as a negative regulator of LTP, limiting its magnitude, and its sustained activation is associated with neurodegenerative processes.[2][3][5]

Therefore, selective inhibition of calpain isoforms by compounds like this compound presents a promising therapeutic strategy for conditions associated with synaptic dysfunction.

Quantitative Data on the Impact of Calpain Inhibition on Synaptic Plasticity

While specific data for this compound is not available, studies with other selective calpain inhibitors provide valuable insights into the potential quantitative effects on synaptic plasticity. The following tables summarize key findings.

| Calpain Inhibitor | Model System | Concentration | Effect on LTP (fEPSP Slope) | Reference |

| E64 | Hippocampal Slices (APP/PS1 mice) | Not Specified | Rescued impairment of LTP | [6] |

| BDA-410 | Hippocampal Slices (APP/PS1 mice) | Not Specified | Rescued impairment of LTP | [6] |

| Leupeptin | Rat Hippocampal Slices (CA1) | Not Specified | Blocked LTP induction | [2] |

| N-acetyl-Leu-Leu-norleucinal | Rat Hippocampal Slices (CA1 & Dentate Gyrus) | Not Specified | Blocked LTP induction | [7] |

| N-acetyl-Leu-Leu-methioninal | Rat Hippocampal Slices (CA1 & Dentate Gyrus) | Not Specified | Blocked LTP induction | [7] |

| Calpain Inhibitor | Cognitive Task | Animal Model | Effect on Performance | Reference |

| E64 | Spatial-working and associative fear memory | APP/PS1 mice | Improved memory | [6] |

| BDA-410 | Spatial-working and associative fear memory | APP/PS1 mice | Improved memory | [6] |

| Leupeptin | 8-arm maze | Rats | Impaired learning | [2] |

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the methodology for inducing and recording LTP in the CA1 region of the hippocampus, a standard model for studying synaptic plasticity.

Experimental Workflow for In Vitro LTP Recording

References

- 1. Pursuing Synaptic Plasticity From Cortex to LTP in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the calpain hypothesis of learning and memory 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Manipulation of Calpain Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPA receptor biogenesis and trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calpain inhibitors block long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulation of Autophagy in Neuronal Cells by A-933548: A Technical Guide and Future Perspective

Disclaimer: As of December 2025, there is no direct scientific literature detailing the regulation of autophagy in neuronal cells by the compound A-933548. This technical guide will provide an in-depth overview of the known biological activity of this compound, the core mechanisms of neuronal autophagy, and a forward-looking perspective on the potential, yet unproven, interplay between this compound and autophagic processes in neurons. This document is intended for researchers, scientists, and drug development professionals interested in neurodegenerative diseases and novel therapeutic avenues.

This compound: A Potent and Selective Calpain Inhibitor

This compound is a potent and selective inhibitor of calpains, a family of calcium-dependent, non-lysosomal cysteine proteases.[1] Calpains are ubiquitously expressed, including in neurons, and play a crucial role in various cellular processes such as signal transduction, cell motility, and apoptosis. However, hyperactivation of calpains is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease, by contributing to the breakdown of essential neuronal proteins.[1]

| Compound | Target | Inhibitory Constant (Ki) | Potential Therapeutic Area |

| This compound | Calpain | 18 nM[1] | Alzheimer's Disease[1] |

The selective inhibition of calpain by this compound presents a promising strategy for mitigating neuronal damage in diseases characterized by calpain overactivation.

The Core Machinery of Autophagy in Neuronal Cells

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, which is particularly critical for the health and survival of post-mitotic cells like neurons. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.

The process of macroautophagy, the most well-studied form of autophagy, can be broadly divided into several key stages: initiation, nucleation, elongation, and fusion.

Potential Intersection of Calpain Inhibition and Neuronal Autophagy: A Hypothesis

While direct evidence is lacking, there are several points of potential crosstalk between calpain activity and the autophagy pathway in neurons. Calpains are known to cleave a wide range of substrates, including proteins involved in both apoptosis and autophagy.

For instance, some studies have shown that Atg5, a crucial protein in the autophagy elongation step, can be cleaved by calpains, leading to a switch from autophagy to apoptosis. By inhibiting calpain activity, this compound could potentially prevent the degradation of key autophagy-related proteins, thereby promoting or sustaining a pro-survival autophagic response.

Furthermore, the regulation of both calpains and autophagy is intricately linked to intracellular calcium levels. Pathological increases in intracellular calcium, a hallmark of neuronal injury and neurodegeneration, can lead to calpain activation. This same calcium dysregulation can also impact autophagy, although the effects are complex and context-dependent. A calpain inhibitor could indirectly influence autophagy by modulating the downstream consequences of calcium signaling.

Experimental Protocols for Assessing Autophagy in Neuronal Cells

To investigate the potential effects of this compound on neuronal autophagy, a series of established experimental protocols would be required.

Cell Culture and Treatment

Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures would be treated with varying concentrations of this compound. Positive and negative controls for autophagy induction (e.g., starvation, rapamycin) and inhibition (e.g., bafilomycin A1, chloroquine) should be included.

Western Blotting for Autophagy Markers

A key method to monitor autophagy is to measure the conversion of LC3-I to LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. Additionally, the levels of other autophagy-related proteins such as p62/SQSTM1 (which is degraded by autophagy) can be assessed.

Immunofluorescence Microscopy

This technique allows for the visualization of autophagosomes as punctate structures within the cell. Cells are stained with an antibody against LC3, and the number of LC3 puncta per cell is quantified. Co-localization studies with lysosomal markers (e.g., LAMP1) can provide insights into autophagic flux.

Electron Microscopy

Transmission electron microscopy remains the gold standard for the definitive identification of autophagic structures (autophagosomes and autolysosomes) based on their distinct double-membrane morphology.

Future Directions and Conclusion

The potent and selective calpain inhibitor this compound holds promise for the treatment of neurodegenerative diseases where calpain activity is dysregulated. While its direct effects on autophagy in neuronal cells have not been reported, the known interplay between calpain-mediated proteolysis and core autophagic machinery suggests a plausible, yet unexplored, connection.

Future research should focus on rigorously testing the hypothesis that calpain inhibition by this compound can modulate neuronal autophagy. Such studies would not only elucidate a novel aspect of this compound's mechanism of action but could also open new therapeutic avenues for neurodegenerative disorders by targeting the intricate balance between cellular degradation pathways. The experimental framework outlined in this guide provides a starting point for such investigations. Understanding the full spectrum of this compound's cellular effects will be critical for its potential translation into a clinical setting for neurological diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Neuroprotection Assays

Topic: A-933548 In Vitro Assay Protocol for Neuroprotection

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific data or established protocols for the neuroprotective effects of this compound. The following application notes and protocols provide a comprehensive and adaptable framework for evaluating the neuroprotective potential of a test compound, such as this compound, using standard in vitro models of neurotoxicity.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the identification of neuroprotective compounds that can prevent or slow this process. In vitro assays are essential first-line tools for screening and characterizing the efficacy of potential neuroprotective agents. These assays typically involve exposing cultured neuronal cells to a neurotoxic stimulus in the presence and absence of the test compound and subsequently measuring cell viability and other markers of neuronal health.

This document outlines a detailed protocol for assessing the neuroprotective effects of a compound against oxidative stress-induced cell death in the human neuroblastoma cell line, SH-SY5Y. Oxidative stress is a common pathological mechanism implicated in a variety of neurodegenerative disorders.

Key Experimental Assays

A panel of in vitro assays can be employed to comprehensively assess the neuroprotective effects of a test compound. These include:

-

Cell Viability Assays: To quantify the extent of cell death. Common assays include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) which measures metabolic activity, and lactate (B86563) dehydrogenase (LDH) release assays which measure membrane integrity.[1]

-

Apoptosis Assays: To determine if the compound can inhibit programmed cell death. This can be assessed by measuring caspase activity or using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Oxidative Stress Assays: To measure the antioxidant potential of the compound. This often involves quantifying intracellular reactive oxygen species (ROS) levels using fluorescent probes.

-

Mitochondrial Health Assays: To assess the compound's ability to preserve mitochondrial function, which is often compromised in neurodegeneration.

-

Neurite Outgrowth Assays: To evaluate the compound's ability to promote or protect neuronal morphology.[2][3]

Experimental Protocol: Neuroprotection Against Oxidative Stress in SH-SY5Y Cells

This protocol describes the use of the MTT assay to measure the viability of SH-SY5Y cells exposed to hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.

Materials

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

96-well cell culture plates

-

Test compound (e.g., this compound)

-

Hydrogen peroxide (H₂O₂)

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate Buffered Saline (PBS)

Procedure

-

Cell Culture and Plating:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

After 24 hours of cell seeding, remove the old medium and add 100 µL of medium containing the desired concentrations of the test compound to the appropriate wells.

-

Include a "vehicle control" group that receives medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.

-

Incubate the cells with the test compound for 24 hours.

-

-

Induction of Neurotoxicity:

-

Prepare a fresh solution of H₂O₂ in culture medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death (typically in the range of 100-300 µM for SH-SY5Y cells).

-

Following the 24-hour pre-treatment with the test compound, add the H₂O₂ solution to all wells except the "untreated control" group.

-

The "untreated control" and "vehicle control" wells should receive fresh culture medium.

-

Incubate the plate for another 24 hours.

-

-

MTT Assay for Cell Viability:

-

After the 24-hour incubation with H₂O₂, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis

Cell viability is expressed as a percentage of the untreated control. The absorbance of the formazan solution is proportional to the number of viable cells.

Percentage of Cell Viability = (Absorbance of treated sample / Absorbance of untreated control) x 100

Data Presentation

The following table provides an example of how to present the quantitative data from a neuroprotection assay.

| Treatment Group | Concentration | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| Untreated Control | - | 1.25 | 0.08 | 100% |

| Vehicle Control + H₂O₂ | - | 0.63 | 0.05 | 50.4% |

| Compound A + H₂O₂ | 1 µM | 0.75 | 0.06 | 60.0% |

| Compound A + H₂O₂ | 10 µM | 0.98 | 0.07 | 78.4% |

| Compound A + H₂O₂ | 100 µM | 1.15 | 0.09 | 92.0% |

Visualizations

Experimental Workflow

References

- 1. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of A-933548 for SH-SY5Y Cell Culture: Application Notes and Protocols

Introduction to SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology research.[1][2][3][4] These cells are derived from a bone marrow biopsy of a neuroblastoma patient and possess the ability to differentiate into a more mature neuronal phenotype.[3][5] Undifferentiated SH-SY5Y cells are proliferative and exhibit a neuroblast-like morphology, often growing in clusters.[3][4] Upon differentiation, typically induced by agents like retinoic acid (RA), they acquire a more neuron-like phenotype with extended neurites.[5][6] This cell line is valuable for studying neurotoxicity, neurodegenerative diseases like Parkinson's and Alzheimer's, and for screening potential neuroprotective or neurotoxic compounds.[3][7][8][9]

General SH-SY5Y Cell Culture Protocol

Maintaining healthy and consistent SH-SY5Y cell cultures is crucial for obtaining reliable experimental results.

Table 1: SH-SY5Y Cell Culture Media and Reagents

| Component | Recommended Concentration/Supplier |

| Basal Medium | DMEM/F12 (1:1 mixture) or MEM/F12[4][10] |

| Serum | 10-15% Fetal Bovine Serum (FBS)[2][4][10] |

| Antibiotics | 1% Penicillin/Streptomycin[3][10] |

| Supplements | Non-Essential Amino Acids (NEAA) (optional)[10] |

| Dissociation Agent | 0.25% Trypsin-EDTA[3][10] |

| Cryopreservation Medium | 90% FBS, 10% DMSO[3][10] |

Protocol for Culturing SH-SY5Y Cells:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

SH-SY5Y cells should be passaged when they reach 80-90% confluency.[10]

-

Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed new culture flasks at a density of 2-5 x 10^4 cells/cm².

-

Change the culture medium every 2-3 days.

-

Experimental Workflow for Determining Optimal Concentration of A-933548

The following workflow outlines a systematic approach to determine the optimal concentration range of this compound for your specific experimental needs, whether it be for studying neuroprotection, neurotoxicity, or other cellular effects.

Figure 1. A generalized experimental workflow for determining the optimal concentration of a novel compound in SH-SY5Y cells.

Protocols for Key Experiments

Cell Viability Assay (MTS Assay)

This assay is used to determine the effect of this compound on the metabolic activity of SH-SY5Y cells, which is an indicator of cell viability.

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Table 2: Example Data Table for MTS Assay Results

| This compound Concentration (µM) | Absorbance at 490 nm (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.22 ± 0.07 | 97.6 |

| 1 | 1.18 ± 0.09 | 94.4 |

| 10 | 0.95 ± 0.06 | 76.0 |

| 50 | 0.62 ± 0.05 | 49.6 |

| 100 | 0.31 ± 0.04 | 24.8 |

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Protocol:

-

Seed SH-SY5Y cells in a 6-well plate and treat with the desired concentrations of this compound for the selected time period.

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

-

Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Table 3: Example Data Table for Apoptosis Assay Results

| This compound Concentration (µM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 10 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |

| 50 | 40.3 ± 4.2 | 45.8 ± 3.7 | 13.9 ± 2.4 |

| 100 | 15.7 ± 2.8 | 60.5 ± 5.1 | 23.8 ± 3.3 |

Potential Signaling Pathways for Investigation

Based on studies of other compounds in SH-SY5Y cells, this compound might influence common neuronal signaling pathways. Below is a generalized diagram of an apoptosis pathway that is often studied in these cells.

Figure 2. A simplified diagram of the intrinsic apoptosis pathway, a common target for investigation in SH-SY5Y cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to systematically determine the optimal concentration of this compound for their studies using the SH-SY5Y cell line. By following the outlined experimental workflow, from initial range-finding and cytotoxicity assessment to more detailed mechanistic assays, researchers can identify a suitable concentration range to investigate the biological effects of this compound on neuronal cells. It is recommended to perform these experiments with appropriate controls and to optimize the protocols for the specific research question.

References